N-(2-fluorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]methanesulfonamide
Description
N-(2-fluorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a pyrrolidine ring, and a methanesulfonamide moiety, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
N-(2-fluorophenyl)-N-(1-oxo-1-pyrrolidin-1-ylbutan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-3-13(15(19)17-10-6-7-11-17)18(22(2,20)21)14-9-5-4-8-12(14)16/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCIENVDMPJCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1)N(C2=CC=CC=C2F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Methanesulfonamide Group: The final step involves the sulfonation reaction to attach the methanesulfonamide group to the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the methanesulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)ethyl]methanesulfonamide
- N-(2-fluorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)propyl]methanesulfonamide
- N-(2-fluorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)butyl]methanesulfonamide
Uniqueness
N-(2-fluorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its lipophilicity, while the methanesulfonamide group increases its solubility and reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
